molecular formula C13H17F3O2 B1532545 1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene CAS No. 1269152-61-5

1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene

Cat. No. B1532545
M. Wt: 262.27 g/mol
InChI Key: UOOUBECTXDEFDQ-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene, also known as 1,2-diethoxy-3-trifluoromethylbenzene or DETT, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet odor and a low boiling point of about 32°C. DETT is a derivative of benzene and is classified as an alkyl halide. It has a molecular formula of C8H10F3O2 and a molecular weight of 199.16 g/mol.

Scientific Research Applications

Covalent Organic Frameworks

One application involves the synthesis of covalent organic frameworks (COFs). These materials, exemplified by COF-42 and COF-43, are constructed from organic building units linked through hydrazone bonds, forming two-dimensional porous frameworks. Such COFs are noted for their high crystallinity, excellent chemical and thermal stability, and permanent porosity, demonstrating the potential of incorporating trifluoromethylbenzene derivatives in the development of advanced porous materials (Uribe-Romo et al., 2011).

Synthetic Ionophores

Another research domain involves the synthesis of macrocycles that selectively extract metal ions, showcasing the chemical versatility of ethoxy and methoxy benzene derivatives in crafting molecules with specific ion-binding capabilities. This selective extraction is crucial for applications in environmental cleanup and the selective separation of metals (Kumar et al., 1992).

Polymer Science

In polymer science, the creation of fluorine-containing polyethers from highly fluorinated monomers demonstrates the role of trifluoromethylbenzene derivatives in producing materials with low dielectric constants, essential for electronic applications. These polymers are characterized by their solubility, hydrophobicity, and moderate thermal stability, highlighting the compound's contribution to developing specialized polymeric materials (Fitch et al., 2003).

Chemical Transformations

Moreover, the compound has been implicated in facilitating unique chemical transformations. For example, the transformation of diethyl 2-ethoxymethylenemalonate in water without any catalyst represents an efficient and practical method for producing triethyl 1,3,5-benzenetricarboxylate, a process that underscores the compound's utility in synthetic organic chemistry (Bazhin et al., 2012).

Supramolecular Chemistry

Furthermore, the study of packing motifs in supramolecular chemistry, where benzene tricarboxamides self-assemble into π-stacks surrounded by a triple helical network of hydrogen bonds, illustrates the potential of trifluoromethylbenzene derivatives in designing new materials with unique organizational properties (Lightfoot et al., 1999).

properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O2/c1-3-17-12(18-4-2)9-10-6-5-7-11(8-10)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOUBECTXDEFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC(=CC=C1)C(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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